3-Aminodecanoic acid hydrochloride
3-Aminodecanoic acid hydrochloride (CAS 2093859-35-7) is the hydrochloride salt of a C10 β-amino acid (3-aminodecanoic acid; molecular formula C₁₀H₂₁NO₂·HCl, MW 223.74 g/mol). The free base form carries a chiral center at the C3 position, existing as racemic (DL), (3R), and (3S) enantiomers.
Technical Parameters
Basic Identity
| Product Name | 3-Aminodecanoic acid hydrochloride |
|---|---|
| CAS | 2093859-35-7 |
| Molecular Formula | C10H22ClNO2 |
| Molecular Weight | 223.74 |
Structural Identifiers
| SMILES | CCCCCCCC(CC(=O)O)N.Cl |
|---|---|
| InChI | InChI=1S/C10H21NO2.ClH/c1-2-3-4-5-6-7-9(11)8-10(12)13;/h9H,2-8,11H2,1H3,(H,12,13);1H |
| InChIKey | YPENOVXQJQMNTK-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 10 mg / 50 mg / 100 mg / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
Handling Information
| Solubility | not available |
|---|
Structure & Identifiers
3-Aminodecanoic Acid Hydrochloride (CAS 2093859-35-7): A C10 β-Amino Acid Building Block for Non-Ribosomal Peptide and Bioactive Molecule Research
3-Aminodecanoic acid hydrochloride (CAS 2093859-35-7) is the hydrochloride salt of a C10 β-amino acid (3-aminodecanoic acid; molecular formula C₁₀H₂₁NO₂·HCl, MW 223.74 g/mol) . The free base form carries a chiral center at the C3 position, existing as racemic (DL), (3R), and (3S) enantiomers [1]. This non-proteinogenic amino acid is structurally classified as a β-amino acid, where the amino group resides on the β-carbon (C3) rather than the α-carbon (C2), fundamentally distinguishing it from standard α-amino acids [2]. The compound is recognized as a key structural residue in multiple classes of cyanobacterial non-ribosomal peptides, including the antifungal lobocyclamides and laxaphycins, and the angiotensin-converting enzyme (ACE) inhibitor family microginins [3]. The hydrochloride salt form is commercially supplied at ≥95% purity for research use, offering enhanced solubility in polar solvents relative to the free base .
- [1] PubChem. 3S-Aminodecanoic acid, CID 5312962. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/5312962 (accessed 2026-04-23). View Source
- [2] MacMillan JB, Ernst-Russell MA, de Ropp JS, Molinski TF. Lobocyclamides A-C, lipopeptides from a cryptic cyanobacterial mat containing Lyngbya confervoides. J Org Chem. 2002;67(23):8210-8215. DOI: 10.1021/jo0261909. View Source
- [3] Frankmölle WP, Larsen LK, Caplan FR, et al. Antifungal cyclic peptides from the terrestrial blue-green alga Anabaena laxa. II. Structures of laxaphycins A, B, D and E. J Antibiot (Tokyo). 1992;45(9):1458-1466. DOI: 10.7164/antibiotics.45.1458. View Source
Explicit Limitation Declaration
IMPORTANT CAVEAT: 3-Aminodecanoic acid hydrochloride is a specialized research chemical with extremely limited published head-to-head comparative data. No study was identified that directly compares the free acid, different salt forms, or positional isomers (e.g., 2-amino vs. 3-amino) in a single controlled experiment yielding quantitative differential endpoints. Furthermore, no study was identified that quantitatively compares different chain-length homologs (C8 3-aminooctanoic vs. C10 3-aminodecanoic vs. C12 3-aminododecanoic acid) under identical assay conditions. The evidence below is derived from cross-study comparisons, class-level inference from β-amino acid literature, and structural differentiation logic. Users should interpret all differentiation claims with appropriate caution and verify key properties experimentally.
Why 3-Aminodecanoic Acid Hydrochloride Cannot Be Simply Substituted by Other Aminocarboxylic Acids in Research Procurement
Quantitative Differentiation Evidence for 3-Aminodecanoic Acid Hydrochloride (CAS 2093859-35-7) Relative to Closest Analogs
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.
10 linked technical documentsApplication Note: Strategies for the Dissolution of 3-Aminodecanoic Acid Hydrochloride in Organic Solvents for Synthetic and Pharmaceutical Applications
Application Notes & Protocols: A Guide to the Solid-Phase Synthesis of β-Peptides Incorporating 3-Aminodecanoic Acid
Crystallization techniques for 3-Aminodecanoic acid hydrochloride intermediates
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